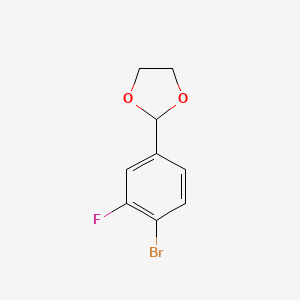

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

描述

Context within Dioxolane Chemical Space and Halogenated Aromatic Systems

The 1,3-dioxolane (B20135) ring is a well-established protecting group for aldehydes and ketones in organic synthesis. nih.gov Its stability under various reaction conditions, yet susceptibility to controlled cleavage, makes it an invaluable tool for multi-step synthetic pathways. Beyond its protective role, the dioxolane moiety can also influence the solubility and electronic properties of a molecule.

Halogenated aromatic systems are fundamental components in a vast array of functional molecules. The introduction of halogen atoms, such as bromine and fluorine, can profoundly alter the physical, chemical, and biological properties of an aromatic ring. Fluorine, in particular, is known to enhance metabolic stability and binding affinity in pharmaceutical compounds. smolecule.com The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

The combination of these two structural motifs in 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane creates a trifunctional chemical entity. The dioxolane group offers a protected aldehyde, the fluorine atom modulates the electronic nature of the phenyl ring, and the bromine atom provides a key site for further chemical elaboration.

Interdisciplinary Relevance of Halogenated Phenyl Dioxolanes in Chemical Science

The unique structural characteristics of halogenated phenyl dioxolanes, such as this compound, lend themselves to a variety of interdisciplinary applications:

Medicinal Chemistry: As a building block, this compound can be used in the synthesis of novel drug candidates. The bromo-fluorophenyl moiety is a common feature in bioactive molecules, and the dioxolane can be a precursor to an aldehyde group necessary for forming larger, more complex structures. smolecule.com

Organic Synthesis: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors. nih.gov

Materials Science: Halogenated aromatic compounds are known to possess interesting optical and electronic properties. The incorporation of structures like this compound into polymers or other materials could lead to the development of new materials with tailored properties for applications in electronics or optics.

Current Research Trajectories and Academic Motivations for this compound Investigation

Current research efforts involving compounds like this compound are largely focused on its utility as a versatile synthetic intermediate. The academic motivation for its investigation lies in the quest for efficient and modular synthetic routes to complex target molecules.

One primary research trajectory involves the use of this compound in the synthesis of active pharmaceutical ingredients (APIs). The general strategy involves the initial protection of a reactive aldehyde group as a dioxolane, followed by functionalization of the aromatic ring via the bromine atom, and subsequent deprotection to reveal the aldehyde for further reactions. While specific public-domain research citing the direct use of this compound is not abundant, the synthesis of its isomer, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, is documented as a step in the preparation of more complex molecules. prepchem.com This suggests that the title compound is likely being explored in similar synthetic strategies within industrial and academic research laboratories.

A plausible and common synthetic route to this compound involves the acid-catalyzed reaction of 4-Bromo-3-fluorobenzaldehyde (B151432) with ethylene (B1197577) glycol. prepchem.comguidechem.com This straightforward acetalization protects the aldehyde functionality, allowing for selective reactions at the bromine-substituted position of the phenyl ring.

Table 1: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Transformation |

|---|---|---|---|---|

| 4-Bromo-3-fluorobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Acetalization |

The academic motivation for synthesizing and utilizing this compound is driven by the need for "building block" molecules that offer a high degree of synthetic flexibility. The presence of orthogonal functional groups (the protected aldehyde and the reactive bromine) allows for a stepwise and controlled construction of intricate molecular frameworks.

Table 2: Key Physicochemical Properties (Predicted)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| Boiling Point | ~280-300 °C at 760 mmHg |

| Density | ~1.6-1.7 g/cm³ |

Future research will likely focus on expanding the library of complex molecules synthesized from this compound and evaluating their biological activities and material properties. The continued development of novel cross-coupling methodologies will further enhance the synthetic utility of this versatile chemical intermediate.

属性

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMLGQOAQAXEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 3 Fluorophenyl 1,3 Dioxolane

Convergent and Divergent Synthetic Pathways to 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

The synthesis of this compound can be approached through various pathways, primarily involving the formation of the 1,3-dioxolane (B20135) ring from a pre-functionalized aromatic precursor.

Ketalization and Cyclocondensation Routes for 1,3-Dioxolane Ring Formation

The most direct and common method for synthesizing this compound is the acid-catalyzed reaction between 4-bromo-3-fluorobenzaldehyde (B151432) and ethylene (B1197577) glycol. This reaction, a form of ketalization (specifically, acetal (B89532) formation from an aldehyde), involves the cyclocondensation of the aldehyde and the diol to form the five-membered dioxolane ring.

The mechanism proceeds via protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which activates the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3-dioxolane ring. The removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the product. prepchem.comguidechem.com This method serves as an effective way to protect the aldehyde group, rendering it inert to various reagents that might react with a free carbonyl, such as nucleophiles or reducing agents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Ref. |

| 3-bromo-4-fluorobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | prepchem.com |

| 4-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux at 130°C with Dean-Stark trap | 2-(4-Bromophenyl)-1,3-dioxolane (B88685) | guidechem.com |

Strategies for Orthogonal Halogenation of Aromatic Precursors

The synthesis of the key precursor, 4-bromo-3-fluorobenzaldehyde, requires precise control over the regioselectivity of halogenation on the aromatic ring. Orthogonal halogenation strategies are employed to introduce the fluorine and bromine atoms at the desired positions. Typically, the synthesis starts from a monosubstituted benzene (B151609) derivative. For instance, the bromination of 4-fluorobenzaldehyde (B137897) can be achieved using bromine in the presence of a catalyst. google.com

The directing effects of the substituents are crucial. The fluorine atom is an ortho-, para-director, while the aldehyde group (-CHO) is a meta-director and a deactivating group. In 4-fluorobenzaldehyde, the fluorine at position 4 directs incoming electrophiles to positions 2 and 3 (ortho and meta to the aldehyde, respectively). The deactivating aldehyde group directs to position 3. The combined effects favor the introduction of bromine at the 3-position, yielding the desired 4-bromo-3-fluorobenzaldehyde precursor. google.comsigmaaldrich.com

Stereoselective Synthesis Approaches for Dioxolane Derivatives

While this compound itself is an achiral molecule, stereoselective synthesis methods are highly relevant for producing chiral derivatives, which are of significant interest in pharmaceutical and materials science. nih.gov Stereoselectivity can be introduced by using chiral starting materials or through stereocontrolled reactions.

One common approach involves the use of enantiomerically pure diols instead of ethylene glycol. Reacting 4-bromo-3-fluorobenzaldehyde with a chiral diol, such as (2R,3R)-butane-2,3-diol, would result in the formation of diastereomeric dioxolanes. Another advanced strategy involves the stereoselective formation of the dioxolane ring itself from non-chiral precursors. For example, methods involving the oxidation of alkenes with hypervalent iodine in the presence of a bidentate nucleophile can generate substituted 1,3-dioxolanes with high stereoselectivity. nih.gov Chemoenzymatic cascades have also been developed to produce chiral diols, which can then be converted to stereochemically pure dioxolanes. rwth-aachen.de

Advanced Chemical Transformations of this compound

The presence of two different halogen atoms at specific positions on the phenyl ring allows for selective and sequential chemical modifications. The dioxolane group typically acts as a robust protecting group during these transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Suzuki, Sonogashira, Negishi)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. youtube.combeilstein-journals.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds. The this compound can be reacted with various aryl or vinyl boronic acids to introduce new substituents at the C4 position. bath.ac.ukacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. youtube.com It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This transformation is highly valuable for synthesizing arylalkynes, which are important structural motifs in many functional materials and complex molecules. nrochemistry.comnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms. rsc.orgresearchgate.net The use of organozinc reagents allows for the introduction of various alkyl, alkenyl, or aryl groups. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Conditions | Product Type | Ref. |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Toluene, H₂O, Heat | Biaryls, Styrenes | libretexts.orgnih.gov |

| Sonogashira | R-C≡CH | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base | THF or Toluene, RT to Heat | Arylalkynes | wikipedia.orglibretexts.org |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄) | THF, RT to Heat | Alkylated/Alkenylated/Arylated Arenes | wikipedia.orgrsc.org |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur efficiently, two main conditions must be met: the presence of a good leaving group and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are essential for stabilizing the negative charge of the Meisenheimer complex.

In the case of this compound, the fluorine atom is a potential leaving group. Fluorine can be a better leaving group than other halogens in SNAr reactions because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com However, the substituents on the ring are not strongly electron-withdrawing. The bromine atom at the para position is only weakly deactivating, and the dioxolane-substituted carbon is not a powerful electron-withdrawing group. Consequently, SNAr reactions at the fluorine position of this specific compound are expected to be challenging under standard conditions. libretexts.orglibretexts.org Nevertheless, under forcing conditions or with highly reactive nucleophiles and specialized base systems (e.g., KOH/DMSO), SNAr of less activated aryl fluorides can sometimes be achieved. nih.gov

Regioselective Functionalization of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring, primarily known as a protecting group for carbonyls, can also undergo regioselective functionalization, although this is less common than reactions on the aromatic portion of the molecule. The reactivity of the dioxolane ring is largely centered around the C2 position, which is activated by the two adjacent oxygen atoms.

Direct functionalization of the dioxolane ring in 2-aryl-1,3-dioxolanes is challenging due to the stability of the acetal. However, certain transformations can be envisaged. Reductive ring opening is a potential pathway, which could be influenced by the nature of the substituents on the phenyl ring. For instance, the use of strong reducing agents in the presence of a Lewis acid could lead to the cleavage of one of the C-O bonds, yielding a functionalized ethylene glycol ether. The regioselectivity of such an opening would be dictated by steric and electronic factors, though specific studies on the 4-bromo-3-fluoro substituted system are not available.

Another possibility for functionalization involves the generation of a radical at the C2 position, which could then participate in various C-C or C-heteroatom bond-forming reactions. This approach is discussed in more detail in the subsequent section.

Radical-Mediated Transformations and Hydrogen Atom Transfer Chemistry

Recent advancements in photoredox catalysis have enabled the generation of radicals from otherwise unreactive C-H bonds. ethz.chnih.gov The C2-H bond of the 1,3-dioxolane ring is susceptible to hydrogen atom transfer (HAT) to a photogenerated radical, forming a dioxolanyl radical. This intermediate can then engage in a variety of transformations.

For instance, the dioxolanyl radical derived from this compound could undergo conjugate addition to Michael acceptors, a reaction that has been demonstrated for unsubstituted dioxolanyl radicals. ethz.chnih.gov The success and efficiency of such a reaction would depend on the specific photocatalyst, hydrogen atom abstractor, and reaction conditions employed.

The generated radical could also be trapped by various radical acceptors or participate in atom transfer radical addition (ATRA) reactions. The electronic nature of the 4-bromo-3-fluorophenyl substituent would likely influence the stability and reactivity of the dioxolanyl radical intermediate.

Table 1: Potential Radical-Mediated Reactions of the Dioxolane Ring

| Reaction Type | Potential Reactants | Expected Product Type |

| Conjugate Addition | Electron-deficient alkenes (e.g., acrylates, enones) | Functionalized dioxolane with a new C-C bond at the C2 position |

| Atom Transfer Radical Addition | Alkyl halides, sulfonyl chlorides | Dioxolane functionalized with the corresponding alkyl or sulfonyl group at C2 |

| Radical Coupling | Other radical species | Dimerized or cross-coupled products |

It is important to note that these are projected reactions based on the known reactivity of similar systems, and experimental validation for this compound is required.

Derivatization via Electrophilic Aromatic Substitution on the Phenyl Ring

The 4-bromo-3-fluorophenyl ring of the target molecule is a prime site for electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the bromine and fluorine atoms, and the 1,3-dioxolane-2-yl group—will govern the regioselectivity of these reactions. organicchemistrytutor.comlibretexts.orglibretexts.orgsavemyexams.com

The fluorine atom is a weakly deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. organicchemistrytutor.com The bromine atom is also a deactivating, ortho-, para-directing group. The 1,3-dioxolane-2-yl group is generally considered to be weakly deactivating and ortho-, para-directing.

Considering the combined directing effects of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating (or least deactivating) groups and meta to the deactivating groups. In this specific case, the positions on the aromatic ring are C1 (attached to the dioxolane), C2, C3 (F), C4 (Br), C5, and C6. The fluorine at C3 will direct incoming electrophiles to the C2 and C4 positions. The bromine at C4 will direct to the C3 and C5 positions. The dioxolane group at C1 will direct to the C2 and C6 positions.

A qualitative analysis suggests that the C2 and C6 positions are activated by the dioxolane group, while the C5 position is activated by the bromine. The C2 position is also activated by the fluorine. Therefore, electrophilic substitution is likely to be directed to the C2, C5, and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C2, C5, or C6 with a nitro group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C2, C5, or C6 with a halogen |

| Sulfonation | Fuming H₂SO₄ | Substitution at C2, C5, or C6 with a sulfonic acid group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C2, C5, or C6 with an alkyl group |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at C2, C5, or C6 with an acyl group |

It is crucial to emphasize that these predictions are based on general principles of electrophilic aromatic substitution and the known directing effects of the individual substituents. byjus.comlumenlearning.comlibretexts.orglibretexts.orgyoutube.com Experimental studies would be necessary to determine the actual regioselectivity and feasibility of these reactions for this compound.

Advanced Characterization Techniques and Computational Studies of 2 4 Bromo 3 Fluorophenyl 1,3 Dioxolane

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous structures such as 2-(4-bromophenyl)-1,3-dioxolane (B88685) and other substituted dioxolanes. evitachem.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and dioxolane ring protons. The four protons of the dioxolane ring (-O-CH₂-CH₂-O-) would likely appear as a complex multiplet around 3.9-4.2 ppm. The single methine proton at the C2 position (-O-CH-O-), deshielded by two oxygen atoms and the aromatic ring, would resonate further downfield, typically in the range of 5.7-6.0 ppm. The aromatic protons of the 4-bromo-3-fluorophenyl group would exhibit a complex splitting pattern due to spin-spin coupling between themselves and with the ¹⁹F nucleus.

¹³C NMR: The carbon spectrum provides key information on the carbon framework. For substituted 2-aryl-1,3-dioxolanes, the acetal (B89532) carbon (C2) typically appears around 102-104 ppm. sci-hub.se The two equivalent methylene (B1212753) carbons of the dioxolane ring (C4 and C5) are expected to resonate at approximately 65 ppm. sci-hub.se The carbons of the phenyl ring would show signals in the aromatic region (120-140 ppm), with their precise shifts influenced by the electron-withdrawing and anisotropic effects of the bromine and fluorine substituents.

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning these proton and carbon signals, confirming the connectivity between protons on adjacent carbons and directly linking protons to their attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Dioxolane CH₂ (C4, C5) | ~ 3.9 - 4.2 (m) | ~ 65 | Methylene protons of the dioxolane ring. |

| Acetal CH (C2) | ~ 5.7 - 6.0 (s) | ~ 103 | Methine proton signal, singlet. |

| Aromatic C-H | ~ 7.2 - 7.8 (m) | ~ 115 - 135 | Complex multiplets due to H-H and H-F coupling. |

| Aromatic C-F | - | ~ 155 - 160 (d) | Carbon directly attached to fluorine, shows a large coupling constant (¹JC-F). |

| Aromatic C-Br | - | ~ 120 - 125 | Carbon bearing the bromine atom. |

| Aromatic C-Acetal | - | ~ 135 - 140 | Quaternary carbon of the phenyl ring attached to the dioxolane moiety. |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈BrFO₂), the calculated monoisotopic mass is 245.9719 u. HRMS analysis using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming its molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, separated by approximately 2 mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This characteristic pattern serves as a definitive indicator of a monobrominated compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong C-O stretching vibrations characteristic of the acetal group. A series of intense bands, often referred to as the "acetal signature," typically appears in the 1200-1000 cm⁻¹ region. researchgate.net Other significant vibrational modes include the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the dioxolane methylene groups (2900-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹). The vibrations corresponding to the carbon-halogen bonds, C-F and C-Br, are expected in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. While the polar C-O bonds give strong IR signals, the more symmetric vibrations, such as the breathing mode of the aromatic ring, often produce strong signals in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Dioxolane) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Acetal C-O-C Asymmetric & Symmetric Stretch | 1200 - 1000 | Strong, Multiple Bands |

| C-F Stretch | 1250 - 1050 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Crystallographic and Conformational Analysis

While spectroscopic methods define connectivity, crystallographic and computational techniques are required to determine the precise three-dimensional structure and preferred conformation.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Although a crystal structure for this compound has not been reported in the public domain, this technique would provide a wealth of information.

Analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsion angles. mdpi.com This data would confirm the covalent structure and reveal the molecule's solid-state conformation. Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This can reveal important non-covalent interactions, such as halogen bonding (e.g., C-Br···O or C-F···H interactions) and π-π stacking between the aromatic rings of adjacent molecules, which govern the supramolecular architecture. nih.govmdpi.com

The five-membered 1,3-dioxolane (B20135) ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common low-energy conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. acs.orgnih.gov

The specific conformation adopted by this compound would be determined by a balance of electronic and steric factors. The bulky 4-bromo-3-fluorophenyl substituent at the C2 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the dioxolane ring protons. researchgate.net The exact degree of ring puckering and the precise orientation of the phenyl ring relative to the dioxolane ring could be definitively determined from X-ray crystallographic data or inferred from advanced NMR studies (e.g., Nuclear Overhauser Effect) and computational modeling.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent forces. For this compound, the specific combination of functional groups—a bromo- and fluoro-substituted phenyl ring and a dioxolane moiety—gives rise to a predictable yet intricate network of intermolecular interactions that govern its supramolecular assembly.

Key interactions expected to define the crystal packing of this compound include:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with Lewis bases. In a crystal lattice of this compound, the oxygen atoms of the dioxolane ring or the fluorine atom on a neighboring molecule could serve as halogen bond acceptors. These interactions are highly directional and can be a powerful tool in crystal engineering.

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring, enhanced by the bromine atom, can promote π-π stacking interactions with neighboring phenyl rings. These interactions, typically in a parallel-displaced or T-shaped arrangement, are crucial for the dense packing of aromatic systems.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of similarly substituted halogenated organic molecules shows that these types of interactions are dominant in their solid-state structures. mdpi.com The interplay between these forces dictates the final supramolecular architecture, influencing physical properties such as melting point, solubility, and stability.

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, quantum chemical calculations offer profound insights into its electronic structure, conformational preferences, and potential reactivity, complementing experimental observations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. A theoretical DFT study of this compound would yield critical data on its molecular orbitals and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-substituted phenyl ring, while the LUMO would also be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character. A region of positive potential (a σ-hole) would be expected on the bromine atom, highlighting its potential for halogen bonding.

The following table presents hypothetical but representative data that would be obtained from a DFT calculation on this molecule, based on typical results for similar aromatic compounds. researchgate.netnih.gov

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Conformational Analysis using Computational Methods

The flexibility of this compound arises from two main sources: the puckering of the five-membered dioxolane ring and the rotation around the single bond connecting the phenyl ring to the dioxolane ring.

The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain. acs.org In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. Computational methods, such as DFT or Møller–Plesset perturbation theory (MP2), can be used to calculate the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, rotation around the C-C bond linking the aromatic and dioxolane moieties leads to different rotational conformers (rotamers). The orientation of the dioxolane ring relative to the substituted phenyl ring will be influenced by steric hindrance and subtle electronic interactions. A computational conformational search would reveal the lowest energy rotamers, which are the most likely to be populated at room temperature.

Reaction Mechanism Elucidation via Computational Transition State Analysis

The 1,3-dioxolane group is widely used as a protecting group for carbonyl compounds in organic synthesis because it is stable to bases and nucleophiles but can be removed under acidic conditions. organic-chemistry.org Computational transition state analysis is a powerful method to elucidate the mechanism of such reactions.

For the acid-catalyzed hydrolysis of this compound, for instance, computational chemists can model the entire reaction pathway. This involves:

Locating Reactants, Intermediates, and Products: The structures of the starting material, protonated intermediates, and final products (4-bromo-3-fluorobenzaldehyde and ethylene (B1197577) glycol) are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate between two intermediates is the transition state. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactant and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

Applications in Advanced Organic Synthesis and Translational Research

Strategic Building Block in Complex Molecule Synthesis

The structural architecture of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane, featuring a protected aldehyde on a halogenated phenyl ring, positions it as a key component for constructing intricate molecular frameworks. The bromo-substituent is particularly useful for carbon-carbon bond-forming reactions, while the fluorine atom can modulate the molecule's biological and chemical properties. The dioxolane group serves as a stable protecting group for a benzaldehyde (B42025) moiety, which can be deprotected under specific conditions to reveal a reactive carbonyl group for further elaboration. nih.govprepchem.com

The 1,3-dioxolane (B20135) structure is a common feature in many biologically active compounds and serves as a crucial intermediate in the pharmaceutical industry. nih.govresearchgate.net The this compound molecule acts as a precursor for advanced pharmaceutical intermediates by leveraging its distinct functional groups. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce diverse molecular fragments. mdpi.com This allows for the synthesis of complex aryl structures that are central to many modern drugs.

Furthermore, the fluorine atom can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. beilstein-journals.org The dioxolane ring protects the aldehyde functionality, which, upon deprotection, can participate in reactions such as reductive amination, aldol (B89426) condensations, or Wittig reactions to build side chains or link to other molecular components. This multi-functional nature allows for a modular approach to synthesizing a library of compounds for drug discovery programs. For instance, related bromo- and iodo-substituted dioxolane progestins have been synthesized as potential agents for breast tumor imaging and therapy, highlighting the utility of such halogenated dioxolane scaffolds in medicinal chemistry. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediates This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents/Conditions | Resulting Functionality | Application |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl-Aryl bond | Building bi-aryl backbones |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Aryl-Amine bond | Introducing nitrogen-containing groups |

| Sonogashira Coupling | Pd/Cu catalysts, Base, Alkyne | Aryl-Alkyne bond | Creating rigid linkers |

In the field of total synthesis, building blocks that offer a combination of stability and controlled reactivity are highly sought after. While direct application of this compound in a published total synthesis of a natural product is not prominently documented, its structural motifs are relevant. The synthesis of complex natural products often requires the assembly of smaller, functionalized fragments. nih.gov

The bromo-fluorophenyl moiety is a feature in some bioactive natural products or their synthetic analogues. nih.gov The dioxolane group is a standard method for protecting carbonyls during multi-step synthetic sequences, as seen in the synthesis of complex molecules like Bromo- and Fluorodanicalipin A, where chemoselective hydrolysis of a dioxolane was a key step. ethz.ch A synthetic strategy toward a natural product could involve using the bromine atom for a key fragment coupling reaction, carrying the molecule through several steps with the aldehyde protected as the dioxolane, and then revealing the aldehyde for a final cyclization or chain elongation step.

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The synthesis of these large ring structures often relies on reactions that can form bonds under high dilution conditions, such as transition metal-catalyzed cross-couplings. nih.govcore.ac.uk The bromine atom on this compound makes it an ideal substrate for such reactions. A common strategy involves creating a long linear precursor with two reactive ends that can be joined in an intramolecular cyclization. This building block could be incorporated into a linear chain, and its bromine atom could then react with another functionality on the same molecule to form the macrocyclic ring. nih.gov

In polymer chemistry, dioxolanes and related cyclic ketene (B1206846) acetals can be used in radical ring-opening polymerization to create polymers with tunable properties, such as degradable polyesters. rsc.orgmdpi.com While this compound itself is not a monomer for polymerization, its derivatives could be designed for the synthesis of specialized oligomers or polymers where the bromo-fluorophenyl group imparts specific properties like thermal stability or flame retardancy.

Radiochemistry and Positron Emission Tomography (PET) Imaging Precursors

The development of novel radiotracers for PET imaging is a critical area of translational research, enabling non-invasive visualization of biological processes in vivo. Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics. nih.gov The structure of this compound makes it an interesting platform for the development of ¹⁸F-labeled PET tracers.

One of the most efficient methods for introducing Fluorine-18 into a molecule is through isotopic exchange (IE), where a non-radioactive ¹⁹F atom on the precursor molecule is swapped with a radioactive ¹⁸F atom. This method is attractive because it is typically a single-step, rapid process that can be performed on the final compound, minimizing synthesis time. nih.govnih.gov

Table 2: Comparison of Radiolabeling Strategies Applicable to Aryl-Fluoride Precursors This table is interactive. You can sort and filter the data.

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a good leaving group (e.g., -NO₂, -NMe₃⁺) by [¹⁸F]fluoride. | High yielding for activated rings. | Requires harsh conditions; precursor synthesis can be complex. |

| ¹⁸F/¹⁹F Isotopic Exchange (IE) | Swapping a stable ¹⁹F atom with a radioactive ¹⁸F atom. | Single step, rapid, uses the final compound as precursor. | Can result in lower molar activity. |

Due to the short 109.7-minute half-life of Fluorine-18, it is essential to introduce the radioisotope as late as possible in the synthetic sequence. uchicago.edu This "late-stage" functionalization maximizes the amount of radioactive tracer available for imaging. This compound is well-suited for late-stage radiosynthesis strategies.

One powerful approach is copper-mediated radiofluorination, where an aryl boronic ester precursor is reacted with [¹⁸F]fluoride in the presence of a copper catalyst. mdpi.com A synthetic route could involve converting the bromine atom of this compound into a boronic ester. This new precursor could then be labeled with ¹⁸F in the final step of the synthesis. This strategy offers high functional group tolerance and is often performed under mild conditions, making it compatible with complex molecules. nih.gov Automated synthesis modules are frequently used to perform these late-stage reactions reproducibly and safely, which is crucial for the clinical production of PET radiotracers. nih.govnih.gov For example, a prosthetic group like 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA) has been developed for labeling oligonucleotides, demonstrating the modular approach of using functionalized, radiolabeled building blocks in complex systems. nih.gov

Exploration in Agricultural and Materials Science Contexts

The unique structural characteristics of this compound, featuring a halogenated phenyl ring and a dioxolane moiety, position it as a compound of interest in both agricultural and materials science research. While direct applications are still emerging, its potential is inferred from the known activities of structurally related compounds and the reactivity of its constituent functional groups.

Chemical Scaffolds for Agrochemical Research (e.g., Fungicide Intermediates)

The 1,3-dioxolane ring is a structural motif present in a number of biologically active compounds, including some with fungicidal properties. Research has shown that certain dioxolane derivatives can act as effective agents for managing phytopathogenic diseases by inhibiting ergosterol (B1671047) biosynthesis. google.com For instance, various novel dioxolane ring compounds have been synthesized and have demonstrated significant fungicidal activity against a range of plant pathogens. google.comnih.gov

While direct research specifically identifying this compound as a fungicide intermediate is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable scaffold in the synthesis of novel agrochemicals. The bromo and fluoro substituents on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets. A patent for the preparation of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane highlights its use as an intermediate for producing fungicides derived from 1,2,4-triazole (B32235) and imidazole. prepchem.com This suggests that other halogenated phenyl dioxolanes, such as the subject compound, could similarly serve as precursors to new fungicidal agents.

The synthesis of such agrochemicals would likely involve the further functionalization of the this compound molecule. The presence of the bromine atom offers a reactive site for various organic transformations, allowing for the attachment of other pharmacophores known to contribute to fungicidal activity.

| Compound Class | Key Structural Feature | Potential Role of this compound | Example of Related Fungicide Intermediate |

|---|---|---|---|

| Triazole Fungicides | 1,2,4-Triazole ring | As a precursor for attaching the triazole moiety | 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane prepchem.com |

| Imidazole Fungicides | Imidazole ring | As a starting material for imidazole-containing derivatives | 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane prepchem.com |

Potential in Polymer and Advanced Materials Chemistry

The field of polymer science is continuously exploring new monomers to create advanced materials with tailored properties. Dioxolane derivatives have been investigated for their potential in polymerization reactions. For example, research has been conducted on the preparation and polymerization of compounds like 2-phenyl-4-methylene-1,3-dioxolane. researchgate.netresearchgate.net These studies demonstrate that the dioxolane ring can be incorporated into polymer backbones, sometimes through ring-opening polymerization, to introduce specific functionalities.

For this compound, its potential in polymer and advanced materials chemistry is largely theoretical at this stage but is suggested by the reactivity of its functional groups. The presence of the aromatic ring and the dioxolane moiety could allow it to be used as a monomer or a co-monomer in the synthesis of polyesters or other polymers. The bromo and fluoro substituents would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and altered refractive index.

Furthermore, the bromo group on the phenyl ring could be utilized for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's surface properties or reactivity. The potential applications for such polymers could range from specialty plastics and coatings to materials for optical and electronic devices.

| Potential Application Area | Key Feature of this compound | Anticipated Property of Resulting Material |

|---|---|---|

| Specialty Polymers | Halogenated aromatic ring | Enhanced thermal stability, flame retardancy |

| Optical Materials | Fluorine substitution | Modified refractive index and optical clarity |

| Functional Coatings | Reactive bromo group for post-polymerization modification | Tunable surface properties and reactivity |

Development of Novel Chemical Probes and Reagents

The utility of a chemical compound in translational research often lies in its ability to be transformed into more complex and functional molecules. This compound, with its distinct functional groups, is a promising candidate for the development of novel chemical probes and specialty reagents.

Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and tracking of specific molecules and processes. The development of such probes often requires versatile chemical building blocks that can be readily modified and linked to reporter groups such as fluorophores. The structure of this compound offers several avenues for its incorporation into molecular probes.

The bromo- and fluoro-substituted phenyl ring serves as a key feature. The bromine atom can be readily converted to other functional groups through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the attachment of larger molecular scaffolds or fluorescent moieties. The fluorine atom can serve to modulate the electronic properties and metabolic stability of the final probe molecule. While specific examples of molecular probes derived from this exact compound are not yet reported, the synthesis of bioactive molecules often involves intermediates with similar halogenated aromatic structures. nih.gov

Design of Specialty Reagents for Organic Transformations

In organic synthesis, the demand for specialty reagents that can introduce specific functional groups or facilitate unique transformations is ever-present. The combination of a protected aldehyde (the dioxolane) and a reactive aromatic ring in this compound makes it a potentially valuable specialty reagent.

The dioxolane group serves as a protecting group for the benzaldehyde functionality. This allows for selective reactions to be carried out on the aromatic ring without affecting the aldehyde. For example, the bromine atom can be used to generate an organometallic reagent, such as a Grignard or organolithium species, which can then be reacted with a variety of electrophiles. Subsequent deprotection of the dioxolane would unmask the aldehyde, leading to a bifunctional molecule that can be used in further synthetic steps. This strategy is valuable in the multi-step synthesis of complex organic molecules. The presence of the fluorine atom can also influence the reactivity and selectivity of these transformations.

Future Perspectives and Emerging Avenues in 2 4 Bromo 3 Fluorophenyl 1,3 Dioxolane Research

Innovations in Sustainable Synthesis and Green Chemistry for Dioxolanes

The synthesis of dioxolanes, including 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane, is undergoing a significant transformation towards more sustainable and environmentally friendly methods. Traditional approaches often rely on stoichiometric acids and volatile organic solvents, which raise environmental concerns. rsc.org Green chemistry principles are now guiding the development of new synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. ymerdigital.comijsdr.org

Key innovations in this area include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as mesoporous molecular sieves (Al-SBA-15), offers a recyclable and efficient alternative to corrosive mineral acids. researchgate.net These catalysts facilitate the acetalization process under solvent-free conditions, dramatically reducing waste and simplifying product purification. researchgate.net

Bio-based Solvents and Reagents: There is a strong impetus to replace fossil-based solvents with greener alternatives. rsc.org Dioxolane derivatives themselves, prepared from renewable resources like lactic acid and formaldehyde, are being explored as effective, biodegradable reaction media. rsc.org Furthermore, the use of biorenewable feedstocks like glycerol (B35011) and furfural (B47365) for synthesizing dioxolane structures is gaining traction, offering a sustainable pathway to these valuable compounds. researchgate.net

Alternative Energy Sources: Photochemical and microwave-assisted syntheses represent energy-efficient alternatives to conventional heating. ijsdr.org A photo-organocatalytic method using thioxanthenone as a photocatalyst and household lamps as a light source has been developed for the efficient acetalization of aldehydes, bypassing the need for metal complexes or strong acids. rsc.orgrsc.org

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalyst | Mineral acids (e.g., H₂SO₄), Lewis acids, p-toluenesulfonic acid. rsc.orgijsdr.org | Heterogeneous solid acids (e.g., Al-SBA-15), organocatalysts (e.g., thioxanthenone). rsc.orgresearchgate.net |

| Solvents | Volatile organic compounds (e.g., Toluene). | Bio-based solvents (e.g., cyclopentyl methyl ether), solvent-free conditions. ijsdr.orgresearchgate.netnih.gov |

| Reagents | Petroleum-derived aldehydes and diols. | Renewable feedstocks (e.g., glycerol, lactic acid, furfural). rsc.orgresearchgate.net |

| Energy Input | Conventional heating (reflux). | Microwave irradiation, visible light (photocatalysis). ijsdr.orgrsc.org |

| Waste Profile | Higher waste generation, catalyst neutralization required. | Minimized waste, catalyst recyclability. ijsdr.org |

Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reaction pathways for molecules like this compound. researchgate.netnih.gov These computational approaches can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org

Future applications in this domain include:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction—including temperature, catalyst choice, solvent, and reactant concentrations—to identify the optimal conditions for maximizing yield and minimizing byproducts. pharmafeatures.comnumberanalytics.com This is particularly valuable for complex, multi-variable systems.

Predictive Modeling: Deep learning models, such as Graph Convolutional Neural Networks (GCNs) and Molecular Transformer models, can predict the products of a reaction with high accuracy, often comparable to that of expert chemists. pharmafeatures.com For a molecule like this compound, such models could predict the outcomes of further functionalization reactions on the aromatic ring.

Automated Synthesis: The integration of ML algorithms with robotic platforms creates "self-driving" laboratories capable of performing chemical reactions, analyzing the results, and using the data to inform the next set of experiments in a closed loop. mdpi.com This approach can dramatically accelerate the process of discovering optimal synthetic routes. mdpi.com A joint ML-DFT (Density Functional Theory) approach has also been shown to rapidly predict the reactivity of polyaromatic molecules at bimetallic catalysts, speeding up computation and enabling the screening of numerous material compositions. digitellinc.com

Biocatalytic Approaches in Dioxolane Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach for synthesizing and derivatizing complex molecules. researchgate.net Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, making them ideal catalysts for producing high-value chemicals, including chiral dioxolanes. nih.govresearchgate.net

Emerging research in this area focuses on:

Chemoenzymatic Cascades: A promising strategy involves combining enzymatic and chemical catalysis in a single pot or sequential process. nih.gov For instance, a two-step enzyme cascade can convert simple aldehydes into chiral diols with high stereoselectivity. nih.govd-nb.info These bio-derived diols can then be chemically converted into the corresponding chiral dioxolanes. nih.govd-nb.info This approach avoids complex intermediate purification steps and allows for the synthesis of enantiomerically pure products. researchgate.net

One-Pot, Multi-Enzyme Systems: Researchers are developing one-pot cascades where multiple enzymes work simultaneously to produce complex molecules from simple precursors. acs.org For example, a benzaldehyde (B42025) lyase can be combined with an oxidoreductase to produce vicinal diols, which are direct precursors to dioxolanes. nih.govresearchgate.net

Exploration of Non-Covalent Interactions in Dioxolane-Based Systems

Non-covalent interactions are the subtle forces between molecules that govern their three-dimensional structure, recognition, and self-assembly. wikipedia.orgnih.govgatech.edu For this compound, the interplay of interactions involving the halogenated aromatic ring is a key area for future research, with implications for materials science, crystal engineering, and drug design. nih.gov

Key non-covalent interactions relevant to this system include:

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring can act as electrophilic species, forming weak, directional interactions with electron-rich atoms like oxygen or nitrogen. wikipedia.org This "halogen bond" is an important tool in crystal engineering and the design of supramolecular assemblies. nih.gov

π-Effects: The electron-rich aromatic ring can participate in various π-interactions, including π-π stacking with other aromatic rings and cation-π or anion-π interactions. wikipedia.org

Hydrogen Bonding: Although the core molecule lacks strong hydrogen bond donors, its oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, influencing its interaction with solvents or other molecules. mdpi.com

Understanding these interactions is crucial for predicting how the molecule will behave in the solid state and in biological systems. nih.gov The field of supramolecular chemistry, which focuses on designing complex and functional systems based on these interactions, offers a framework for creating novel materials and molecular devices from dioxolane-based building blocks. rug.nlrsc.org

| Interaction Type | Involving Moiety | Potential Significance |

|---|---|---|

| Halogen Bonding | C-Br and C-F groups | Crystal packing, molecular recognition, directing self-assembly. wikipedia.orgnih.gov |

| π-π Stacking | Bromo-fluorophenyl ring | Formation of ordered structures in materials, interaction with biological targets. wikipedia.org |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of the 1,3-dioxolane (B20135) ring | Solvation properties, interaction with protic molecules. mdpi.com |

| Dipole-Dipole Interactions | Polar C-F, C-Br, and C-O bonds | Overall molecular conformation and packing in condensed phases. wikipedia.org |

Advanced In Situ Monitoring Techniques for Dioxolane Reactions

Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes based on real-time measurements of critical process parameters. mt.comstepscience.com The application of advanced in situ (in the reaction mixture) monitoring techniques is revolutionizing chemical process development by providing a deeper understanding of reaction kinetics, mechanisms, and pathways. mt.com This enables rapid optimization and ensures process robustness. rsc.org

For the synthesis of this compound, several PAT tools are particularly relevant:

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous, real-time tracking of the concentrations of reactants, intermediates, and products directly in the reaction vessel. spectroscopyonline.comlongdom.orgamericanpharmaceuticalreview.com This eliminates the need for time-consuming offline sampling and analysis. waters.com For dioxolane synthesis, FTIR could monitor the disappearance of the aldehyde carbonyl peak and the appearance of characteristic C-O stretches of the dioxolane ring.

Mass Spectrometry: In situ mass spectrometry techniques can provide real-time feedback on reaction progress and help identify transient intermediates, offering valuable mechanistic insights. acs.org

NMR Spectroscopy: Recent advances have enabled the use of in situ NMR to monitor the time-dependent changes occurring in a reaction system, including the formation of solid materials like metal-organic frameworks. cardiff.ac.uk

By integrating these analytical tools into the synthesis process, chemists can achieve precise control, optimize reaction conditions more quickly, and ensure the consistent quality of the final product. mt.comstepscience.com

常见问题

Basic: What synthetic methodologies are most effective for preparing 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation or protection strategies . A common approach is the acid-catalyzed reaction of 4-bromo-3-fluorobenzaldehyde with ethylene glycol, forming the dioxolane ring via ketalization. Key optimization steps include:

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic aldehydes.

- Temperature control : Reactions performed at 80–100°C under reflux to drive dehydration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。